molecular formula C19H27FN4O6S B12778862 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-trans)-, monomethanesulfonate CAS No. 144176-56-7

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-trans)-, monomethanesulfonate

Cat. No.: B12778862
CAS No.: 144176-56-7
M. Wt: 458.5 g/mol
InChI Key: CBTZIZOGRLKVTG-BDROLASLSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-trans)-, monomethanesulfonate is a complex organic compound. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the naphthyridine core through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation or carboxylation.
  • Addition of the pyrrolidinyl group through substitution reactions.
  • Fluorination and other functional group modifications.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes:

  • Use of cost-effective reagents and catalysts.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. This could include:

  • Binding to enzymes or receptors.
  • Inhibition of specific biochemical pathways.
  • Modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridine derivatives with different substituents.
  • Fluoroquinolones and other fluorinated heterocycles.

Uniqueness

The unique combination of functional groups in this compound may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

144176-56-7

Molecular Formula

C19H27FN4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

7-[(3S,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C18H23FN4O3.CH4O3S/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4;1-5(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26);1H3,(H,2,3,4)/t9-,13-;/m1./s1

InChI Key

CBTZIZOGRLKVTG-BDROLASLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Canonical SMILES

CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Origin of Product

United States

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